
Acetic acid--3-bromo-2-(bromomethyl)-2-methylpropan-1-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–3-bromo-2-(bromomethyl)-2-methylpropan-1-ol (1/1) is a chemical compound that features a brominated alcohol and an acetic acid moiety. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–3-bromo-2-(bromomethyl)-2-methylpropan-1-ol typically involves the bromination of 2-methylpropan-1-ol followed by esterification with acetic acid. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The esterification step may involve the use of acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
化学反応の分析
Types of Reactions
Acetic acid–3-bromo-2-(bromomethyl)-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to form a less reactive compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less reactive brominated compounds.
Substitution: Formation of hydroxyl or amino derivatives.
科学的研究の応用
Acetic acid–3-bromo-2-(bromomethyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and polymers.
作用機序
The mechanism of action of acetic acid–3-bromo-2-(bromomethyl)-2-methylpropan-1-ol involves its interaction with molecular targets through its bromine atoms and hydroxyl group. The bromine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can lead to changes in the structure and function of the target molecules, affecting their biological activity.
類似化合物との比較
Similar Compounds
3-Bromo-2-(bromomethyl)-2-methylpropan-1-ol: Lacks the acetic acid moiety, making it less reactive in esterification reactions.
Acetic acid–2-bromo-2-methylpropan-1-ol: Similar structure but with only one bromine atom, leading to different reactivity and applications.
Uniqueness
Acetic acid–3-bromo-2-(bromomethyl)-2-methylpropan-1-ol is unique due to the presence of both bromine atoms and the acetic acid moiety, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
特性
CAS番号 |
181134-65-6 |
|---|---|
分子式 |
C7H14Br2O3 |
分子量 |
305.99 g/mol |
IUPAC名 |
acetic acid;3-bromo-2-(bromomethyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C5H10Br2O.C2H4O2/c1-5(2-6,3-7)4-8;1-2(3)4/h8H,2-4H2,1H3;1H3,(H,3,4) |
InChIキー |
QPQSTDANMGCMLT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(CO)(CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


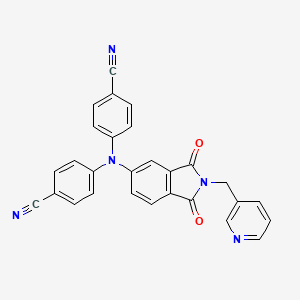

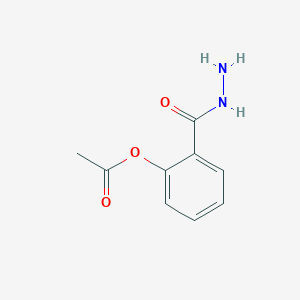
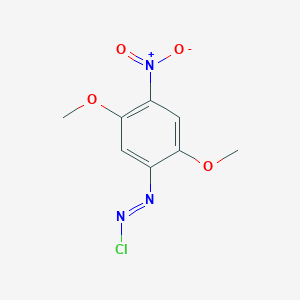

![1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B12551819.png)
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12551823.png)
![3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one](/img/structure/B12551827.png)


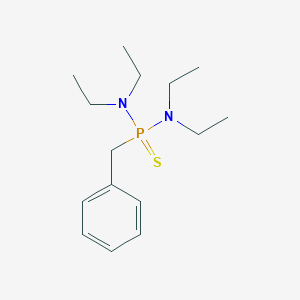
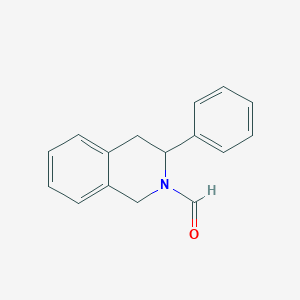
![(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane)](/img/structure/B12551864.png)
![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)
